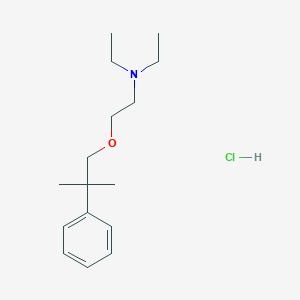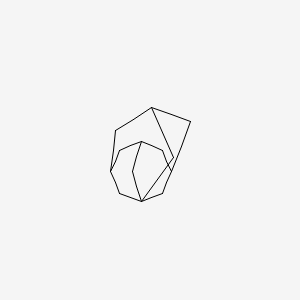
Bowlane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bowlane is a hypothetical compound that does not exist in the current chemical literature
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bowlane can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The core structure of this compound can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile under controlled temperature and pressure conditions.
Functional Group Modifications: The core structure can be further modified by introducing various functional groups through reactions such as halogenation, hydroxylation, and alkylation. These reactions typically require specific reagents and catalysts, such as halogens, hydroxylating agents, and alkyl halides, respectively.
Purification and Isolation: The final product can be purified and isolated using techniques such as column chromatography, recrystallization, and distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, can help monitor the reaction progress and purity of the final product.
化学反応の分析
Types of Reactions
Bowlane can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: this compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted this compound derivatives with various functional groups.
科学的研究の応用
Chemistry: Bowlane can be used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: this compound derivatives can be investigated for their biological activity, including antimicrobial, antiviral, and anticancer properties. These studies can lead to the development of new therapeutic agents.
Medicine: this compound-based compounds can be explored for their potential use in drug delivery systems, imaging agents, and diagnostic tools.
Industry: this compound can be utilized in the production of advanced materials, such as high-performance polymers, coatings, and adhesives.
作用機序
The mechanism of action of Bowlane depends on its specific structure and functional groups. Generally, this compound can interact with molecular targets through various pathways, including:
Enzyme Inhibition: this compound derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: this compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
DNA Intercalation: this compound derivatives can intercalate into DNA strands, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Cycloalkanes: Bowlane shares structural similarities with cycloalkanes, such as cyclopropane and cyclobutane, which are known for their ring strain and reactivity.
Polycyclic Aromatic Hydrocarbons: this compound can be compared to polycyclic aromatic hydrocarbons, which have multiple fused rings and exhibit unique electronic properties.
Uniqueness of this compound
This compound’s uniqueness lies in its specific ring structure and functional group arrangement, which confer distinct chemical and physical properties
特性
CAS番号 |
136788-70-0 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC名 |
tetracyclo[5.3.1.11,5.13,9]tridecane |
InChI |
InChI=1S/C13H20/c1-9-2-11-4-12-3-10(1)6-13(5-9,7-11)8-12/h9-12H,1-8H2 |
InChIキー |
KFCRRIUGUWKAMC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC4CC1CC(C2)(C3)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



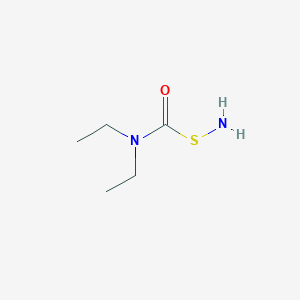
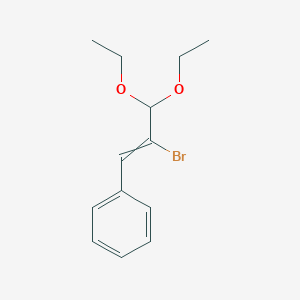
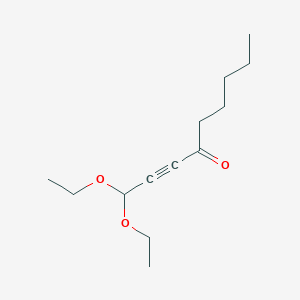

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
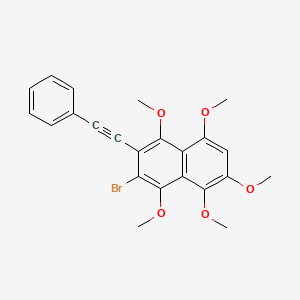
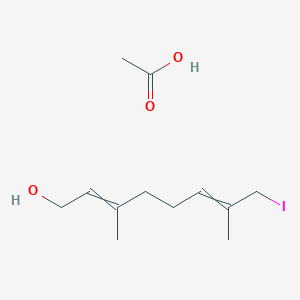
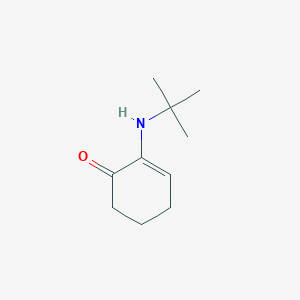
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
